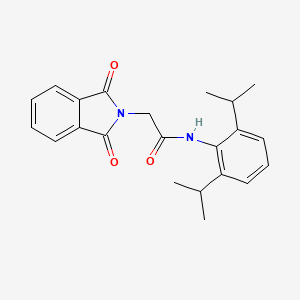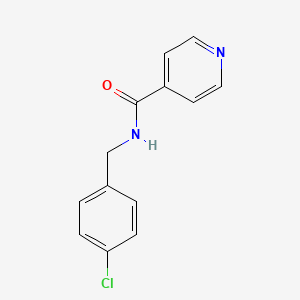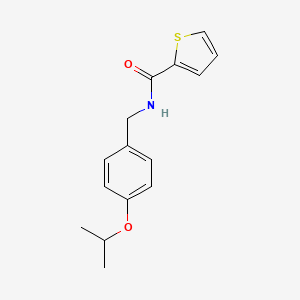![molecular formula C17H17NO3 B5885742 2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile, also known as EHNA, is a potent inhibitor of adenosine deaminase (ADA). ADA is an enzyme that catalyzes the deamination of adenosine to inosine, which is an important step in the purine salvage pathway. EHNA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
科学研究应用
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. This compound has also been studied for its anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. In cardiovascular disorders, this compound has been shown to improve cardiac function and reduce ischemic injury. This compound has also been studied for its potential use as a diagnostic tool for ADA deficiency, a rare genetic disorder that leads to immunodeficiency.
作用机制
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile exerts its pharmacological effects by inhibiting ADA, which leads to an accumulation of adenosine and a decrease in inosine levels. Adenosine is an important signaling molecule that regulates various physiological processes, including inflammation, immune response, and cardiovascular function. This compound-mediated inhibition of ADA leads to an increase in adenosine levels, which can activate adenosine receptors and exert various pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including inhibition of tumor cell growth, anti-inflammatory properties, improvement of cardiac function, and reduction of ischemic injury. This compound-mediated inhibition of ADA leads to an accumulation of adenosine, which can activate adenosine receptors and exert various pharmacological effects. Adenosine has been shown to regulate various physiological processes, including inflammation, immune response, and cardiovascular function.
实验室实验的优点和局限性
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile has several advantages for lab experiments, including its high purity and stability, making it a viable compound for research purposes. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile has shown promising results in various preclinical studies, and future research should focus on its potential therapeutic applications in various diseases. Further studies are needed to elucidate the mechanism of action of this compound and its effects on adenosine signaling pathways. Future research should also focus on the development of more potent and selective ADA inhibitors with improved pharmacological properties.
合成方法
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile can be synthesized by the reaction of 2-ethoxy-4-formylphenol with hydroxylamine hydrochloride to form 2-ethoxy-4-(hydroxymethyl)phenol. This intermediate is then reacted with benzyl cyanide in the presence of a base to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for research purposes.
属性
IUPAC Name |
2-[[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-20-17-9-13(11-19)7-8-16(17)21-12-15-6-4-3-5-14(15)10-18/h3-9,19H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKLEJJODVENTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)

![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)


![N'-[2-(1-naphthyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5885722.png)

![4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)
![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)

